molecular formula C10H8INO3 B1381403 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid CAS No. 1263206-35-4

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B1381403
CAS No.: 1263206-35-4
M. Wt: 317.08 g/mol
InChI Key: UISUJTUUQZJGOB-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H8INO3.

Preparation Methods

The synthesis of 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method uses optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid and methanol to produce the desired indole derivative . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using boron reagents.

Scientific Research Applications

Chemical Properties and Structure

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid belongs to the indole family of compounds, characterized by an indole ring structure with various substituents that enhance its biological activity. The presence of iodine and methoxy groups at specific positions on the indole ring contributes to its unique chemical properties, making it a valuable scaffold in medicinal chemistry.

Biological Activities

Research has demonstrated that indole derivatives, including this compound, exhibit a wide range of biological activities:

  • Antiviral Activity : Studies have shown that indole derivatives can inhibit the replication of viruses such as HIV. For instance, derivatives similar to this compound have been identified as effective inhibitors of HIV integrase, with IC50 values indicating potent antiviral effects .
  • Anticancer Properties : Indole compounds are being investigated for their potential to induce apoptosis in cancer cells. The structural modifications in the indole core can enhance interactions with cancer cell targets, leading to improved therapeutic efficacy against various cancer types .
  • Antimicrobial Effects : The compound has demonstrated significant antimicrobial activity against various pathogens. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Drug Discovery

This compound serves as a lead compound in drug discovery programs aimed at developing new antiviral and anticancer agents. The compound's ability to interact with multiple biological targets makes it a promising candidate for further optimization.

Biochemical Research

The compound is utilized in biochemical studies to explore enzyme interactions and metabolic pathways. Its role in modulating enzyme activity provides insights into biochemical processes relevant to disease mechanisms .

Industrial Applications

In addition to its medicinal properties, this compound is applied in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties. The compound's versatility allows it to be used in various industrial formulations.

Case Studies and Research Findings

StudyFocusFindings
HIV Integrase InhibitionIdentified structural modifications that enhance inhibitory activity against HIV integrase with IC50 values as low as 0.13 μM.
Antimicrobial PropertiesDemonstrated significant antimicrobial activity against multiple pathogens, highlighting potential for therapeutic use.
Anticancer ActivityInvestigated the apoptosis-inducing effects on cancer cells, showing promise for further development as an anticancer agent.

Comparison with Similar Compounds

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid can be compared with other similar indole derivatives, such as:

    5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid: Known for its anti-inflammatory activity.

    9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: Exhibits significant biological activity.

    Azepinoindole: Another indole derivative synthesized through Fischer indole synthesis.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Biological Activity

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H8INO3C_{10}H_{8}INO_{3} and features an indole core, which is a significant structural motif in many biologically active compounds. The presence of iodine and methoxy groups contributes to its unique chemical properties and biological activities.

Target Interactions
Indole derivatives, including this compound, interact with various cellular targets, leading to modulation of cellular functions. The compound is particularly noted for its ability to inhibit HIV-1 integrase, a critical enzyme in the viral replication cycle. Binding studies indicate that the indole core and the carboxyl group chelate with magnesium ions within the active site of integrase, disrupting its function .

Biochemical Pathways
The compound's action can influence multiple biochemical pathways, including those involved in inflammatory responses and viral replication. Its anti-inflammatory properties have been documented alongside its antiviral activity, suggesting a dual mechanism that could be leveraged for therapeutic purposes.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an HIV-1 integrase strand transfer inhibitor. In vitro assays have shown promising results, with IC50 values indicating effective inhibition of integrase activity. For example, derivatives of indole-2-carboxylic acid exhibited IC50 values ranging from 0.13μM0.13\mu M to 6.85μM6.85\mu M, demonstrating significant antiviral potency .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Indole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. The specific mechanisms by which this compound exerts these effects are still under investigation but may involve inhibition of pro-inflammatory cytokines and modulation of immune cell activity.

Case Studies

  • HIV-1 Integrase Inhibition
    A study demonstrated that this compound effectively inhibited HIV-1 integrase activity in vitro. Structural optimization led to derivatives with enhanced inhibitory effects, indicating that modifications at specific positions on the indole core can significantly improve biological activity .
  • Anti-inflammatory Activity
    Another research effort focused on the anti-inflammatory potential of this compound, revealing that it could reduce inflammation markers in cell cultures. This suggests a possible role in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notable Features
This compoundHIV-1 integrase inhibitor0.13 - 6.85Indole core with iodine substitution
5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acidAnti-inflammatoryNot specifiedSimilar structural framework
9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-xanthenoneSignificant biological activityNot specifiedExhibits unique interactions due to different substituents

Properties

IUPAC Name

3-iodo-6-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO3/c1-15-5-2-3-6-7(4-5)12-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISUJTUUQZJGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid
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3-Iodo-6-methoxy-1H-indole-2-carboxylic acid
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3-Iodo-6-methoxy-1H-indole-2-carboxylic acid
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Reactant of Route 5
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid
Reactant of Route 6
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid

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